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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)piperazine

CAS No.: 793614-34-3

Cat. No.: B2834810

Get Quote

Executive Summary & Structural Logic
The characterization of chlorophenylpiperazines requires precise differentiation between

positional isomers.[2] The spectroscopic signature is governed by the proximity of the electron-

withdrawing chlorine atom to the piperazine nitrogen lone pairs (in N-linked) or the chiral

methine center (in C-linked).[2]

Structural Disambiguation
Target A (Common):1-(2-Chlorophenyl)piperazine (oCPP).[2]

Symmetry:

(approximate in solution due to rapid chair flip).

Key Feature: Direct N-Aryl conjugation.[2]

Target B (Synthetic):2-(2-Chlorophenyl)piperazine.[2][3]

Symmetry:
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(Chiral).[2]

Key Feature: Benzylic methine proton.[2]

Mass Spectrometry (MS) Analysis
The mass spectral fingerprint is the primary method for rapid identification.[2] The chlorine

isotope pattern is diagnostic.[2][4]

Isotopic Abundance
Both isomers exhibit the characteristic Chlorine isotope cluster due to naturally occurring

(75.78%) and

(24.22%).[2]

Molecular Ion (

): m/z 196[2][5]

Isotope Peak (

): m/z 198[2]

Intensity Ratio: ~3:1 (Diagnostic for mono-chlorination).[2]

Fragmentation Pathways (EI, 70 eV)
The fragmentation logic differs fundamentally between the N-linked and C-linked isomers.[2]

A. 1-(2-Chlorophenyl)piperazine (N-Linked / oCPP)
The base peak arises from the cleavage of the piperazine ring.[2]

Base Peak (m/z 154): Loss of the imine fragment (

, 42 Da) or propylamine radical.[2]

Aryl Cation (m/z 138/140): Loss of the entire piperazine ring.[2]
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Chlorobenzyl Cation (m/z 111/113): Characteristic aromatic fragment.[2]

B. 2-(2-Chlorophenyl)piperazine (C-Linked)[2]
Benzylic Cleavage: Dominant loss of the chlorophenyl group leads to a piperazine fragment

(m/z 85).[2]

Retro-Diels-Alder (RDA): Cleavage of the piperazine ring often yields different low-mass

fragments compared to the N-linked isomer.[2]

Molecular Ion
[M]+ m/z 196/198

Base Peak
[M-C2H4N]+

m/z 154
Piperazine Ring

Cleavage (-42 Da)

Chlorophenyl
[C6H4Cl]+
m/z 111

C-N Bond Break

Aryl Cation
[C6H4Cl-N=CH2]+

m/z 138

Loss of NH2

Click to download full resolution via product page

Caption: Primary fragmentation pathway for 1-(2-chlorophenyl)piperazine (oCPP) showing the

diagnostic m/z 154 base peak.[2]

Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive tool for distinguishing the N-linked metabolite from the C-linked synthetic

intermediate.[2]

Experimental Protocol: Sample Preparation
Solvent:

(Chloroform-d) is preferred for resolution.[2]

is required if the salt form (dihydrochloride) is used.[2]

Concentration: 10-15 mg per 0.6 mL.[2]

Reference: TMS (0.00 ppm).
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Comparative 1H NMR Data Table
The table below contrasts the experimentally verified data for the N-linked isomer against the

chemometrically predicted shifts for the C-linked isomer.

Proton
Environment

1-(2-Cl-
Ph)piperazine (N-
Linked)

2-(2-Cl-
Ph)piperazine (C-
Linked)

Diagnostic
Difference

Aromatic (Ar-H)
6.90 – 7.40 ppm

(Multiplet, 4H)

7.10 – 7.50 ppm

(Multiplet, 4H)
Minimal difference.[2]

Piperazine (

)

3.00 – 3.15 ppm

(Multiplet, 8H)

2.80 – 3.20 ppm

(Complex, 6H)

N-linked is symmetric;

C-linked is complex.

[2]

Benzylic Methine (

)
ABSENT

3.90 – 4.10 ppm (dd,

1H)

The "Smoking Gun"

signal.

Amine (

)

~1.8 ppm (Broad s,

1H)

~1.7 ppm (Broad s,

2H)

Integration (1H vs

2H).[2]

Detailed Assignment: 1-(2-Chlorophenyl)piperazine[2]
7.35 (dd, 1H): Ar-H3 (Ortho to Cl, deshielded).[2]

7.20 (td, 1H): Ar-H5.[2]

7.02 (dd, 1H): Ar-H6 (Ortho to N).[2]

6.95 (td, 1H): Ar-H4.[2]

3.05 (m, 4H): Piperazine

adjacent to Aryl-N (deshielded by ring current).[2]

3.00 (m, 4H): Piperazine

adjacent to Secondary Amine.[2]
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Infrared Spectroscopy (IR)
IR is less specific for isomer differentiation but crucial for functional group validation.[2]

Key Absorption Bands (KBr Pellet / ATR)
Amine Stretching (

):

3300 - 3400 cm⁻¹: Weak, broad band characteristic of secondary amines.[2]

Note: In the HCl salt form, this becomes a broad "ammonium band" spanning 2500–3000

cm⁻¹.[2]

Aromatic C-H Stretching:

3050 cm⁻¹: Weak shoulder.[2]

Aryl-Alkyl Amine (

):

1250 - 1350 cm⁻¹: Strong stretch.[2]

Ortho-Substitution Pattern:

750 cm⁻¹: Strong band indicating 1,2-disubstitution on the benzene ring (out-of-plane

bending).[2]

Aryl Chloride (

):

1030 - 1080 cm⁻¹: Distinct stretch.[2]

Analytical Workflow & Quality Control
To ensure data integrity during drug development or forensic analysis, follow this self-validating

workflow.
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Caption: Decision tree for distinguishing salt forms and structural isomers of

chlorophenylpiperazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2834810?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2834810?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

